(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group, a cyclohexyl group, and a pyrrolidine ring. This compound is often used in peptide synthesis due to its unique structural properties, which can influence the conformation and stability of peptides and proteins.
Mechanism of Action
Target of Action
Similar compounds such as 2s,4r-4-methylglutamate have been found to interact with the glutamate receptor ionotropic, kainate 2 .
Mode of Action
It’s known that this compound acts as a chiral auxiliary. A chiral auxiliary is a type of molecule that can be used to control the stereochemical outcome of a chemical reaction. It can control the stereochemistry of a reaction by selectively reacting with one of the reactants.
Biochemical Pathways
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
Studies on similar compounds such as (2s, 4r)-4- [18f]fluoroglutamine have shown that pharmacokinetic modeling in dynamic studies suggested both reversible and irreversible uptake play a similar role .
Result of Action
Additionally, they have been shown to increase the solubility of drugs, which can improve their bioavailability .
Action Environment
It’s known that the stability of similar compounds can be influenced by factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as cyclohexylamine and proline derivatives.
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino group with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Cyclization: The protected amino acid undergoes cyclization to form the pyrrolidine ring. This step may involve the use of cyclizing agents and specific reaction conditions to ensure the correct stereochemistry.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The cyclohexyl and pyrrolidine rings can undergo oxidation and reduction reactions, respectively, to modify the compound’s properties.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the cyclohexyl ring.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed to reduce the pyrrolidine ring.
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced derivatives, which can be further utilized in peptide synthesis and other applications.
Scientific Research Applications
(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, influencing their conformation and stability.
Drug Development: The compound is utilized in the design and synthesis of novel drug candidates, particularly in the development of peptide-based therapeutics.
Protein Engineering: It is employed to modify proteins, enhancing their stability and activity.
Biocatalysis: The compound is used in biocatalytic processes to synthesize chiral compounds, which are important in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-hydroxyproline: Another proline derivative with similar structural features but different functional groups.
(2S,4R)-4-methylproline: A proline derivative with a methyl group instead of a cyclohexyl group.
Uniqueness
(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is unique due to its combination of the Fmoc protecting group, cyclohexyl group, and pyrrolidine ring. This unique structure imparts specific conformational and stability properties to peptides and proteins, making it valuable in peptide synthesis and protein engineering.
Properties
IUPAC Name |
(2S,4R)-4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29)/t18-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUQGOIDPMKBGN-UUOWRZLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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